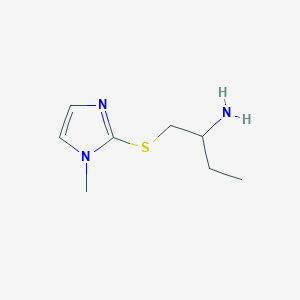
1-((1-Methyl-1h-imidazol-2-yl)thio)butan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1-Methyl-1h-imidazol-2-yl)thio)butan-2-amine is a compound that features an imidazole ring, a sulfur atom, and an amine group Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds
Preparation Methods
The synthesis of 1-((1-Methyl-1h-imidazol-2-yl)thio)butan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 1-methyl-1H-imidazole-2-thiol and 2-bromo-1-butylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the thiol group, making it more nucleophilic.
Nucleophilic Substitution: The deprotonated thiol group attacks the carbon atom bonded to the bromine in 2-bromo-1-butylamine, resulting in the formation of this compound.
Chemical Reactions Analysis
1-((1-Methyl-1h-imidazol-2-yl)thio)butan-2-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The imidazole ring can be reduced under specific conditions, although this is less common.
Substitution: The amine group can participate in substitution reactions, such as acylation or alkylation, using reagents like acyl chlorides or alkyl halides.
Scientific Research Applications
1-((1-Methyl-1h-imidazol-2-yl)thio)butan-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its imidazole ring.
Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 1-((1-Methyl-1h-imidazol-2-yl)thio)butan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. The sulfur atom can also form covalent bonds with cysteine residues in proteins, leading to the modification of protein function.
Comparison with Similar Compounds
1-((1-Methyl-1h-imidazol-2-yl)thio)butan-2-amine can be compared with other imidazole-containing compounds:
1-Methylimidazole: Lacks the sulfur and amine groups, making it less versatile in terms of chemical reactivity.
2-Mercaptoimidazole: Contains a thiol group but lacks the butan-2-amine moiety, limiting its applications in certain reactions.
Histidine: An amino acid with an imidazole side chain, but it has different biological roles and reactivity due to its structure.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets.
Properties
Molecular Formula |
C8H15N3S |
|---|---|
Molecular Weight |
185.29 g/mol |
IUPAC Name |
1-(1-methylimidazol-2-yl)sulfanylbutan-2-amine |
InChI |
InChI=1S/C8H15N3S/c1-3-7(9)6-12-8-10-4-5-11(8)2/h4-5,7H,3,6,9H2,1-2H3 |
InChI Key |
ZRHVLMAJGGYGEN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CSC1=NC=CN1C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















